(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol
Description
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol is a natural product found in Cephalotaxus harringtonia with data available.
Properties
IUPAC Name |
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15+,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSAQOVOGNCGNL-UTQGOSHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]23[C@H]4[C@@H]([C@@H]([C@@H]2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cephalocyclidin A and where is it found?
A1: Cephalocyclidin A is a novel alkaloid with a unique fused-pentacyclic skeleton and six consecutive chiral centers. [] It was first isolated from the fruits of the plum yew tree, Cephalotaxus harringtonia var. nana. []
Q2: What is the chemical structure of Cephalocyclidin A?
A2: Cephalocyclidin A's structure is characterized by a complex pentacyclic ring system. Its molecular formula is C20H23NO5 and it has a molecular weight of 357.40 g/mol. [] The structure was elucidated using spectroscopic data, including NMR and X-ray crystallography. []
Q3: Have there been any successful total syntheses of Cephalocyclidin A?
A3: Yes, a total synthesis of (-)-Cephalocyclidin A has been achieved. [] One notable approach utilized a catalytic enantioselective polycyclization of tertiary enamides with silyl enol ethers, employing a copper catalyst and a novel spiropyrroline-derived oxazole ligand. [] This method allowed for the construction of the bicyclic and tricyclic N-heterocycles that form the core structure of Cephalocyclidin A. [] Another study explored an intramolecular formal [3 + 2] cationic cycloaddition strategy as a key step in synthesizing the molecule. []
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